Butyrate-Vitamin D3

Description

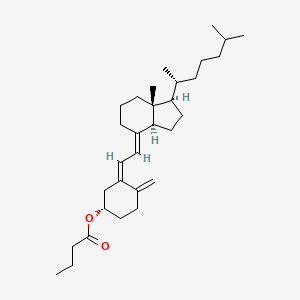

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O2/c1-7-10-30(32)33-27-17-14-23(4)26(21-27)16-15-25-13-9-20-31(6)28(18-19-29(25)31)24(5)12-8-11-22(2)3/h15-16,22,24,27-29H,4,7-14,17-21H2,1-3,5-6H3/b25-15+,26-16-/t24-,27+,28-,29+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUDUVNKJWQDFG-BXWGOXEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201174670 | |

| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31316-20-8 | |

| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31316-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin D3 butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031316208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synergistic Mechanism of Butyrate and Vitamin D3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The confluence of gut health and systemic immunity has brought to light the significant interplay between microbial metabolites and essential vitamins. Among these, the short-chain fatty acid (SCFA) butyrate (B1204436) and vitamin D3 have emerged as potent synergistic partners in modulating a range of physiological processes, from intestinal barrier function to immune responses and cellular differentiation. This technical guide elucidates the core molecular mechanisms underpinning the synergy between butyrate and vitamin D3, providing a comprehensive overview for researchers and drug development professionals. The central tenet of this synergy lies in butyrate's ability to enhance the expression and activity of the Vitamin D Receptor (VDR), thereby amplifying the cellular response to vitamin D3. This guide will delve into the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this promising area.

Core Synergistic Mechanisms

The synergistic action of butyrate and vitamin D3 is not a simple additive effect but a complex interplay that potentiates their individual biological activities. The foundational mechanisms of this synergy are:

-

Upregulation of Vitamin D Receptor (VDR) Expression by Butyrate: Butyrate, a product of dietary fiber fermentation by the gut microbiota, is a well-documented histone deacetylase (HDAC) inhibitor[1][2]. By inhibiting HDACs, particularly HDAC3, butyrate promotes the hyperacetylation of histones at the promoter region of the VDR gene. This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of the VDR gene and resulting in increased VDR mRNA and protein levels[3][4][5].

-

Enhanced Vitamin D3 Signaling: The butyrate-induced increase in VDR expression sensitizes cells to the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)[6][7][8]. With more available receptors, the binding of 1,25(OH)2D3 is amplified, leading to a more robust activation of downstream signaling pathways that regulate gene expression related to inflammation, immunity, and cell differentiation[9][10].

-

Increased Bioavailability of Active Vitamin D3: Butyrate has been shown to upregulate the expression of 25-hydroxyvitamin D3-1α-hydroxylase, the enzyme responsible for converting the inactive form of vitamin D3 (25-hydroxyvitamin D3) into its active form, 1,25(OH)2D3, within intestinal epithelial cells[10]. This localized increase in active vitamin D3 further contributes to the synergistic effects observed in the gut.

Quantitative Data from Key Experiments

The synergistic effects of butyrate and vitamin D3 have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Studies on the Synergistic Effects of Butyrate and Vitamin D3

| Cell Line | Treatment | Outcome | Quantitative Effect | Reference |

| Caco-2 | Tributyrin (Butyrate prodrug) | VDR mRNA level | 250% increase vs. control | [9][10] |

| Caco-2 | Butyrate + 1,25(OH)2D3 | Alkaline Phosphatase (AP) Activity (Differentiation marker) | 1400% increase vs. control (Butyrate alone: 640%, 1,25(OH)2D3 alone: 350%) | [9][10] |

| Caco-2 | Butyrate (3 mmol/L) for 24h | 1α-hydroxylase mRNA | 67.3 ± 27% increase vs. control | [7][11] |

| HCT116 | Butyrate (dose-dependent) | VDR mRNA and protein levels | Significant dose-dependent increase | [4][9] |

| Caco-2 (Salmonella-infected) | Butyrate + 1,25D3 | VDR mRNA expression | Synergistically enhanced compared to individual treatments | [12] |

Table 2: In Vivo Studies on the Synergistic Effects of Butyrate and Vitamin D3 in a Mouse Model of Salmonella Colitis

| Treatment Group | Parameter | Result (vs. Salmonella-infected control) | Reference |

| Butyrate + 1,25D3 | Cecal mIL-1β mRNA | Reduced to 643.5 ± 126.0 (vs. 1606.0 ± 323.3) | [6] |

| Butyrate + 1,25D3 | Cecal mIL-6 mRNA | Reduced to 191.3 ± 34.1 (vs. 493.7 ± 127.9) | [6] |

| Butyrate + 1,25D3 | Cecal mTNF-α mRNA | Reduced to 33.12 ± 5.40 (vs. 62.77 ± 11.60) | [6] |

| Butyrate + 1,25D3 | Cecal mBD-3 mRNA | Increased to 43.97 ± 9.73 (vs. 18.05 ± 6.2) | [6] |

Signaling Pathways and Visualizations

The synergistic mechanism of butyrate and vitamin D3 can be visualized through the following signaling pathway diagrams.

Diagram 1: Butyrate-Mediated Upregulation of VDR Expression

References

- 1. Vitamin D-regulated calcium transport in Caco-2 cells: unique in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate suppression of histone deacetylation leads to accumulation of multiacetylated forms of histones H3 and H4 and increased DNase I sensitivity of the associated DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oamjms.eu [oamjms.eu]

- 5. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Combined Beneficial Effects of Postbiotic Butyrate on Active Vitamin D3-Orchestrated Innate Immunity to Salmonella Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of 25-hydroxyvitamin D3-1α-hydroxylase by butyrate in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Short-chain fatty acids and colon cancer cells: the vitamin D receptor--butyrate connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Upregulation of 25-hydroxyvitamin D(3)-1(alpha)-hydroxylase by butyrate in Caco-2 cells. [epistemonikos.org]

- 12. mdpi.com [mdpi.com]

The Regulation of Vitamin D Receptor (VDR) Expression by Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, immune modulation, and cell proliferation and differentiation. Its ligand, the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), executes its biological functions by binding to VDR, which then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes. Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a key signaling molecule in the gut and has well-documented anti-neoplastic and anti-inflammatory properties. A significant body of research has demonstrated that butyrate potently upregulates the expression of VDR, particularly in colon cancer cells. This upregulation enhances cellular sensitivity to vitamin D, leading to synergistic effects on cell differentiation and cell cycle arrest. This technical guide provides an in-depth overview of the core molecular mechanisms, quantitative data, and key experimental protocols related to the butyrate-mediated regulation of VDR expression.

Core Molecular Mechanisms

Butyrate upregulates VDR expression primarily through its activity as a histone deacetylase (HDAC) inhibitor. This epigenetic modification is the central mechanism, though other signaling pathways have also been implicated.

1. HDAC Inhibition and Chromatin Remodeling: In a basal state, the VDR gene promoter region is often kept in a transcriptionally repressed state by the action of HDACs, which remove acetyl groups from histone proteins, leading to a condensed chromatin structure. Butyrate, by inhibiting class I and II HDACs (with particular evidence pointing to HDAC3), prevents the deacetylation of histones.[1] This results in histone hyperacetylation, an open chromatin conformation that allows transcription factors to access the DNA.[2][3]

2. Role of Transcription Factors: The open chromatin structure at the VDR promoter facilitates the binding of transcription factors. Studies have identified that the transcription factor Sp1 plays a crucial role in mediating the effects of butyrate.[2][4] The VDR promoter contains GC-rich regions with Sp1 binding sites.[5] Butyrate-induced histone hyperacetylation enhances the binding of Sp1 to these sites, thereby driving the transcription of the VDR gene.[4]

3. Involvement of Other Signaling Pathways: Research has also connected other signaling cascades to butyrate's effect on VDR expression:

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in butyrate-induced VDR expression. Inhibition of p38 MAPK has been shown to abolish the upregulation of VDR by butyrate in Caco-2 colon cancer cells.[6]

-

TGFβ/Smad3 Pathway: The Transforming Growth Factor-beta (TGFβ) signaling pathway, specifically through the downstream component Smad3, is also implicated. Smad3 can act as a coactivator for VDR, and butyrate treatment has been found to increase the phosphorylation of Smad3, contributing to VDR upregulation.[7][8]

References

- 1. Reverse transcription-quantitative PCR (RT-qPCR) [bio-protocol.org]

- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Valproate and Short-Chain Fatty Acids Activate Transcription of the Human Vitamin D Receptor Gene through a Proximal GC-Rich DNA Region Containing Two Putative Sp1 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valproate and Short-Chain Fatty Acids Activate Transcription of the Human Vitamin D Receptor Gene through a Proximal GC-Rich DNA Region Containing Two Putative Sp1 Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAPK signaling pathway is involved in butyrate-induced vitamin D receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The TGFbeta/Smad 3-signaling pathway is involved in butyrate-mediated vitamin D receptor (VDR)-expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Convergence of transforming growth factor-beta and vitamin D signaling pathways on SMAD transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Vitamin D3 on Butyrate-Producing Gut Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, traditionally recognized for its role in calcium homeostasis and bone health, is emerging as a significant modulator of the gut microbiome. This technical guide provides an in-depth analysis of the current scientific evidence detailing the effects of vitamin D3 on butyrate-producing bacteria, a critical group of commensals responsible for producing the short-chain fatty acid (SCFA) butyrate (B1204436), which is vital for gut health and systemic immunity. This document synthesizes quantitative data from human and animal studies, outlines detailed experimental methodologies, and presents key signaling pathways and workflows through standardized diagrams. The intricate, bidirectional relationship between vitamin D3, its receptor (VDR), and butyrate-producing microbes is explored, offering valuable insights for researchers and professionals in drug development.

Introduction

The gut microbiome plays a pivotal role in human health, influencing everything from nutrient metabolism to immune function. Among the myriad of microbial metabolites, butyrate, a short-chain fatty acid produced by the fermentation of dietary fibers by specific anaerobic bacteria, is of particular interest. Key butyrate producers include species from the genera Faecalibacterium, Roseburia, Eubacterium, and Clostridium. Butyrate serves as the primary energy source for colonocytes, enhances the integrity of the gut barrier, and exhibits potent anti-inflammatory and immunomodulatory properties.

Recent evidence has illuminated a complex interplay between vitamin D3 and the gut microbiota. Vitamin D3, through its active form 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), interacts with the vitamin D receptor (VDR) expressed in intestinal epithelial and immune cells. This interaction influences the composition and function of the gut microbiome. Conversely, the gut microbiome and its metabolites, including butyrate, can modulate VDR expression and vitamin D signaling, highlighting a bidirectional relationship crucial for maintaining gut homeostasis.[1][2][3] This guide delves into the specifics of this interaction, with a focus on the impact of vitamin D3 on butyrate-producing bacteria.

Quantitative Data on the Effect of Vitamin D3 Supplementation

Multiple studies have investigated the impact of vitamin D3 supplementation on the abundance of butyrate-producing bacteria and overall gut microbiome composition. The findings, while not entirely consistent across all studies, suggest a tangible effect. The following tables summarize the quantitative data from key human and animal studies.

Table 1: Human Studies on Vitamin D3 Supplementation and Gut Microbiota

| Study Population | Vitamin D3 Dosage | Duration | Key Findings on Butyrate Producers & Related Taxa | Citation |

| Healthy Adults with Vitamin D Insufficiency/Deficiency | 600, 4,000, or 10,000 IU/day | 8 weeks | Dose-dependent increase in Bacteroides and Parabacteroides. | [4][5] |

| Healthy Teenage Females with Vitamin D Deficiency | 50,000 IU/week | 9 weeks | Significant increase in Firmicutes and Bifidobacterium; reduction in Bacteroidetes. | [6] |

| Older Adults (D-Health Trial) | 60,000 IU/month | 5 years | No significant change in the abundance of Faecalibacterium or Roseburia. | [7] |

| Healthy Women with Vitamin D Deficiency/Insufficiency | 50,000 IU/week | 12 weeks | Increased gut microbial diversity, with increases in Akkermansia and Bifidobacterium. | [7][8] |

| Patients with Crohn's Disease in Remission | 2,000 IU/day | - | Increased presence of beneficial microbes including Roseburia and Faecalibacterium. | [9] |

| Older Men (Cross-sectional study) | - | - | Higher levels of active vitamin D (1,25(OH)2D) were associated with a higher abundance of butyrate-producing bacteria. | [10][11][12] |

Table 2: Animal Studies on Vitamin D3 and Gut Microbiota

| Animal Model | Vitamin D3 Intervention | Duration | Key Findings on Butyrate Producers & Related Taxa | Citation |

| Mice | VDR knockout (VDR-/-) | - | Decreased abundance of Lactobacillus and butyrate-producing bacteria; enriched in Clostridium and Bacteroides. | [13][14] |

| Mice | Vitamin D deficiency | - | Associated with an increase in Bacteroidetes and Proteobacteria. | [7] |

| BALB/C Mice | 3.75 µg (low dose), 7.5 µg (normal dose), 15 µg (high dose) daily | 8 weeks | Varying effects on gut microbial colonies; significant differences between control, high, and normal dose groups. | [15] |

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpretation and replication. This section provides a synthesis of the experimental protocols from the cited literature.

Human Clinical Trials

-

Study Design: Most human studies are randomized, double-blind, placebo-controlled trials or pre-post interventional studies.[4][6][7]

-

Participant Selection: Participants are typically recruited based on their vitamin D status (e.g., deficiency defined as serum 25(OH)D <20-30 ng/mL).[4] Exclusion criteria often include recent antibiotic use, gastrointestinal diseases, and use of supplements that could affect the gut microbiome.

-

Intervention: Oral vitamin D3 (cholecalciferol) is administered at varying dosages, ranging from daily doses of 600 IU to 10,000 IU, or high weekly doses such as 50,000 IU.[4][6]

-

Sample Collection: Stool samples are collected at baseline and at the end of the intervention period (e.g., 8-12 weeks).[4] Blood samples are also collected to measure serum 25(OH)D levels.

-

Microbiota Analysis:

-

DNA Extraction: Fecal DNA is extracted using commercial kits (e.g., Quick-DNA Fecal/Soil Microbe Kit).[16]

-

Sequencing: The 16S rRNA gene (typically V3-V4 or V4 region) is amplified by PCR and sequenced using next-generation sequencing platforms like Illumina MiSeq or HiSeq.[4][5] This allows for taxonomic profiling of the gut microbial community.

-

Bioinformatics Analysis: Sequencing data is processed using pipelines such as QIIME or DADA2 to perform quality filtering, denoising, taxonomic assignment, and calculation of alpha and beta diversity indices.

-

-

Butyrate Measurement: While not always reported, fecal or serum butyrate levels can be quantified using gas chromatography-mass spectrometry (GC-MS).

Animal Studies

-

Animal Models: Commonly used models include wild-type mice (e.g., C57BL/6, BALB/c) and genetically modified mice, such as VDR knockout (VDR-/-) mice.[13][15]

-

Dietary Intervention: Mice are fed diets with varying levels of vitamin D3 (e.g., vitamin D-deficient, sufficient, or high-dose diets).

-

Sample Collection: Fecal pellets are collected at specified time points. At the end of the study, cecal contents and intestinal tissues may also be collected.

-

Microbiota and Metabolite Analysis: Similar techniques to those used in human studies (16S rRNA gene sequencing, shotgun metagenomic sequencing, GC-MS for SCFAs) are employed.

Signaling Pathways and Mechanisms

The interaction between vitamin D3 and butyrate-producing bacteria is multifaceted, involving direct and indirect mechanisms mediated primarily through the Vitamin D Receptor (VDR).

Vitamin D3/VDR Signaling and Gut Homeostasis

The active form of vitamin D3, 1,25(OH)2D3, binds to the VDR, which is expressed in intestinal epithelial cells and various immune cells. This binding initiates a cascade of events that contribute to gut health:

-

Enhancement of Gut Barrier Integrity: The Vitamin D/VDR signaling pathway helps maintain the physical and functional integrity of the gut mucosal barrier by regulating the expression of tight junction proteins.[7][17]

-

Modulation of Innate and Adaptive Immunity: Vitamin D/VDR signaling controls the expression of antimicrobial peptides (AMPs) such as cathelicidin (B612621) and defensins, which can shape the microbial community.[2][17] It also modulates the activity of immune cells, promoting a tolerogenic environment.

-

Regulation of Autophagy: Intestinal epithelial VDR regulates autophagy through the autophagy gene ATG16L1, which can influence the microbiota profile.[2]

Bidirectional Relationship: Butyrate's Influence on VDR

The relationship is not unidirectional. Butyrate, produced by gut bacteria, can in turn influence vitamin D signaling:

-

Upregulation of VDR Expression: Butyrate has been shown to increase the expression of VDR in intestinal epithelial cells.[1][18] This suggests that a gut environment rich in butyrate may be more responsive to the beneficial effects of vitamin D3.

-

Synergistic Anti-inflammatory Effects: Butyrate and active vitamin D3 can have synergistic effects in reducing inflammation.[1] Butyrate's ability to enhance VDR expression may potentiate the anti-inflammatory actions of vitamin D3.

-

Induction of 1α-hydroxylase: Butyrate can induce the expression of 1α-hydroxylase, the enzyme responsible for converting 25(OH)D3 to its active form, 1,25(OH)2D3, within colonic cells.[19]

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the effects of vitamin D3 on the gut microbiome.

Conclusion and Future Directions

The evidence strongly suggests that vitamin D3 is a significant modulator of the gut microbiome, with notable effects on butyrate-producing bacteria. The Vitamin D/VDR signaling pathway plays a crucial role in maintaining gut homeostasis, and this function is intricately linked with the metabolic output of the microbiota, particularly butyrate. The bidirectional nature of this relationship, where vitamin D3 influences the microbiome and microbial metabolites like butyrate enhance VDR signaling, suggests a synergistic partnership for gut health.

For researchers and drug development professionals, these findings open new avenues for therapeutic interventions. Modulating the vitamin D status of individuals could be a strategy to beneficially alter the gut microbiome and enhance the production of butyrate. This could have implications for the prevention and treatment of a range of conditions, including inflammatory bowel disease, metabolic disorders, and certain cancers.

Future research should focus on:

-

Larger, well-controlled human trials to establish definitive causal links and optimal vitamin D3 dosing for microbiome modulation.

-

Shotgun metagenomic sequencing to provide a more in-depth functional analysis of the microbiome's response to vitamin D3.

-

Investigating the impact of different forms of vitamin D (D2 vs. D3) and their metabolites.

-

Elucidating the precise molecular mechanisms through which VDR signaling shapes the microbial community and how this is influenced by host genetics and diet.

By continuing to unravel the complexities of the vitamin D-gut microbiome axis, we can develop novel strategies to promote human health and combat disease.

References

- 1. The Combined Beneficial Effects of Postbiotic Butyrate on Active Vitamin D3-Orchestrated Innate Immunity to Salmonella Colitis [mdpi.com]

- 2. Vitamin D and the Host-Gut Microbiome: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14th activator of the Vitamin D Receptor – Butyrate (from gut bacteria, or supplement) - VitaminDWiki [vitamindwiki.com]

- 4. The Effect of Various Doses of Oral Vitamin D3 Supplementation on Gut Microbiota in Healthy Adults: A Randomized, Double-blinded, Dose-response Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. New study investigates the effect of high dose vitamin D on the gut microbiome [casi.org]

- 7. The effect of vitamin D supplementation on the gut microbiome in older Australians – Results from analyses of the D-Health Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D supplements linked to increased microbiome diversity [nutraingredients.com]

- 9. mdpi.com [mdpi.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Vitamin D and The Gut Microbiota: a Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gut bacteria and vitamin D: What is the link? [medicalnewstoday.com]

- 13. Vitamin D/VDR, probiotics, and gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary Vitamin D, Vitamin D Receptor, and Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vitamin D Supplementation in Laboratory-Bred Mice: An In Vivo Assay on Gut Microbiome and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. imrpress.com [imrpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Upregulation of 25-hydroxyvitamin D3-1α-hydroxylase by butyrate in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

molecular mechanism of butyrate and vitamin D3 interaction

An In-depth Technical Guide on the Molecular Mechanism of Butyrate (B1204436) and Vitamin D3 Interaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interplay between the short-chain fatty acid butyrate, a product of gut microbial fermentation of dietary fiber, and vitamin D3, a crucial secosteroid hormone, presents a compelling area of research with significant therapeutic potential. This technical guide elucidates the core molecular mechanisms underpinning their synergistic interactions, focusing on applications in gut health, immune modulation, and oncology. Evidence strongly indicates that butyrate potentiates vitamin D3 signaling, primarily through the upregulation of the Vitamin D Receptor (VDR). This synergy enhances anti-inflammatory responses, reinforces the gut epithelial barrier, and modulates cellular proliferation and differentiation. This document provides a detailed overview of the signaling pathways, quantitative experimental data, and relevant methodologies to facilitate further research and drug development in this promising field.

Core Molecular Mechanisms of Interaction

The synergistic relationship between butyrate and vitamin D3 is multifaceted, involving epigenetic regulation, transcriptional control, and modulation of enzymatic activity.

1.1. Upregulation of the Vitamin D Receptor (VDR)

A primary mechanism by which butyrate enhances vitamin D3 signaling is by increasing the expression of the VDR. Butyrate, a known histone deacetylase (HDAC) inhibitor, alters chromatin structure, leading to a more open and transcriptionally active state for the VDR gene.[1][2] This results in increased levels of VDR mRNA and protein, thereby amplifying the cellular response to circulating 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active form of vitamin D3.[3][4] This increased VDR expression is critical for the combined effects on downstream gene targets.[5][6]

1.2. Epigenetic Modulation via HDAC Inhibition

Butyrate's role as an HDAC inhibitor is central to its biological activity.[7] By inhibiting HDACs, butyrate promotes histone acetylation, which relaxes chromatin and allows for the binding of transcription factors to gene promoters, including that of the VDR gene.[1][2] This epigenetic modification is a key initiating event in the synergistic action of butyrate and vitamin D3.

1.3. Enhancement of Vitamin D3 Bioavailability

Butyrate has been shown to upregulate the expression of 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1), the enzyme responsible for converting the prohormone 25-hydroxyvitamin D3 (25(OH)D3) into the biologically active 1,25(OH)2D3.[8] This localized increase in active vitamin D3 synthesis within tissues like the colon further enhances the activation of the upregulated VDR, creating a potent feed-forward loop.[8]

1.4. Synergistic Regulation of Gene Expression

The combination of butyrate and vitamin D3 leads to a synergistic regulation of genes involved in several key cellular processes:

-

Immune Modulation: The combined action significantly enhances the expression of antimicrobial peptides (AMPs) such as cathelicidin (B612621) (LL-37) and β-defensins.[5][9] It also synergistically suppresses the expression of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α.[5][9]

-

Gut Barrier Integrity: The duo strengthens the intestinal epithelial barrier by modulating the expression of tight junction proteins. Specifically, they have been shown to decrease levels of zonulin and claudin-2, proteins associated with increased intestinal permeability.[9]

-

Cell Cycle Control and Differentiation: In the context of colon cancer, butyrate and vitamin D3 collaboratively induce cell cycle arrest and promote differentiation.[4] This is achieved through the upregulation of cell cycle inhibitors like p21Waf1/Cip1 and the downregulation of cyclins and cyclin-dependent kinases (cdks).[4] Furthermore, they can induce transcriptional attenuation of key oncogenes like cyclin D1.[10]

Signaling Pathways

The interaction between butyrate and vitamin D3 converges on the VDR signaling pathway, which is significantly amplified by butyrate's epigenetic and transcriptional activities.

Caption: Butyrate and Vitamin D3 signaling pathway.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the interaction between butyrate and vitamin D3.

Table 1: Effect of Butyrate and Vitamin D3 on VDR Expression and Cell Differentiation in Caco-2 Cells

| Treatment | VDR mRNA Level (vs. Control) | VDR Protein Content | Alkaline Phosphatase Activity (Differentiation Marker, vs. Control) |

| Butyrate/Tributyrin | ↑ 250%[4] | Time and dose-dependent increase[4] | ↑ 640%[4] |

| 1,25(OH)2D3 | - | - | ↑ 350%[4] |

| Butyrate + 1,25(OH)2D3 | Synergistically enhanced[6] | Synergistically enhanced | ↑ 1400% (synergistic)[4] |

Table 2: Synergistic Effects on Immune Response and Gut Barrier in Murine Colitis Models

| Gene/Protein Target | Treatment Group (Butyrate + 1,25D3) Effect | Reference |

| Pro-inflammatory Cytokines | ||

| IL-6, IL-1β, TNF-α | Synergistically suppressed mRNA expression | [5][9] |

| Antimicrobial Peptides | ||

| Cathelicidin (CRAMP/LL-37) | Enhanced gene expression | [9] |

| β-defensin 3 (mBD-3) | Enhanced mRNA expression | [5] |

| Gut Barrier Proteins | ||

| Zonulin | Decreased protein levels | [9] |

| Claudin-2 | Decreased protein levels | [9] |

| Autophagy-related Genes | ||

| ATG16L1 | Enhanced mRNA expression | [9][11] |

Table 3: Regulation of Cell Cycle Proteins in Caco-2 Cells

| Protein | Butyrate Alone | Butyrate + 1,25(OH)2D3 | Butyrate + VDR Antagonist | Reference |

| p21Waf1/Cip1 | ↑ | Synergistic ↑ | No change from control | [4] |

| cdk6 | ↓ | Synergistic ↓ | No change from control | [4] |

| Cyclin A | ↓ | Synergistic ↓ | No change from control | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

4.1. Cell Culture and Treatment

-

Cell Lines: Human colon adenocarcinoma cell lines, such as Caco-2 and HCT116, are commonly used. Caco-2 cells are particularly valuable as they spontaneously differentiate in culture, mimicking the intestinal epithelium.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or similar, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL), at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: For experiments, cells are seeded and allowed to adhere. They are then treated with sodium butyrate (typically 1-5 mM), 1,25(OH)2D3 (typically 10-100 nM), or a combination of both for specified time periods (e.g., 24, 48, 72 hours). Control groups receive the vehicle (e.g., PBS or ethanol).

4.2. Gene Expression Analysis (Real-Time Quantitative PCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

-

qPCR: Real-time PCR is performed using a qPCR system (e.g., ABI 7500) with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers for VDR, CYP27B1, cathelicidin, cytokines, and housekeeping genes (e.g., GAPDH, β-actin) are used.

-

Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalizing to the expression of a housekeeping gene.

4.3. Protein Analysis (Western Blotting)

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against VDR, p21, cyclins, or other proteins of interest overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like β-actin or GAPDH.

4.4. VDR Transcriptional Activity (Luciferase Reporter Assay)

-

Plasmid Transfection: Cells are transiently co-transfected with a luciferase reporter plasmid containing Vitamin D Response Elements (VDREs) upstream of the luciferase gene, and a Renilla luciferase plasmid (for normalization).

-

Treatment: Post-transfection (e.g., 24 hours), cells are treated with butyrate, 1,25(OH)2D3, or both.

-

Luciferase Assay: After the treatment period, cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency. Results are expressed as relative luminescence units or fold change over control.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Short-chain fatty acids and colon cancer cells: the vitamin D receptor--butyrate connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Combined Beneficial Effects of Postbiotic Butyrate on Active Vitamin D3-Orchestrated Innate Immunity to Salmonella Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upregulation of 25-hydroxyvitamin D3-1α-hydroxylase by butyrate in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Butyrate and Vitamin D3 Induce Transcriptional Attenuation at the Cyclin D1 Locus in Colonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Butyrate as a Vitamin D Receptor (VDR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate (B1204436), a short-chain fatty acid produced by microbial fermentation of dietary fiber in the colon, has emerged as a significant modulator of the vitamin D signaling pathway. While not a direct ligand, butyrate acts as a potent Vitamin D Receptor (VDR) agonist by upregulating VDR expression, thereby amplifying the cellular response to vitamin D. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to butyrate's role as a VDR agonist. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Core Mechanism of Action: Indirect VDR Agonism

Butyrate's primary mechanism as a VDR agonist is indirect and multifaceted, primarily revolving around its function as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate promotes a more open chromatin structure around the VDR gene promoter, leading to increased transcription and subsequent translation of the VDR protein. This upregulation of VDR levels sensitizes cells to the effects of vitamin D, leading to enhanced transcriptional activity of VDR target genes.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa HDACs. Inhibition of HDAC activity by butyrate leads to the hyperacetylation of histones, which neutralizes the positive charge of lysine (B10760008) residues and relaxes the chromatin structure. This euchromatic state allows for greater accessibility of transcription factors to the promoter region of the VDR gene, thereby increasing its expression. Studies have shown that treatment of various cell lines with butyrate leads to a significant increase in both VDR mRNA and protein levels.[1][2][3]

Involvement of the TGF-β/Smad3 Signaling Pathway

Emerging evidence suggests a role for the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway in butyrate-mediated VDR expression. Butyrate has been shown to induce the phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.[4] Activated Smad3 can then act as a coactivator for the VDR, further enhancing the transcriptional response to vitamin D.[4][5] This suggests a crosstalk between the butyrate-induced signaling and the canonical vitamin D pathway.

Quantitative Data on Butyrate's Effect on VDR and Target Gene Expression

The following tables summarize the quantitative effects of butyrate on VDR expression, transcriptional activity, and the expression of its downstream target genes as reported in various in vitro and in vivo studies.

Table 1: Effect of Butyrate on VDR mRNA and Protein Expression

| Cell Line/Model | Butyrate Concentration | Treatment Duration | VDR mRNA Fold Increase (vs. Control) | VDR Protein Fold Increase (vs. Control) | Reference |

| Caco-2 | 2 mM | 24 hours | 2.5 | - | [2] |

| HCT116 | Dose-dependent | - | Dose-dependent increase | Dose-dependent increase | [1] |

| SW480 | Not specified | - | Increased | Increased | [3] |

| IL-10 knockout mice | 2% in drinking water | 3 weeks | Significantly increased | Significantly increased | [6] |

| HepG2 | 2.5-10 mM | 24 hours | Dose-dependent increase | - |

Table 2: Effect of Butyrate on VDR Transcriptional Activity

| Cell Line | Butyrate Concentration | Treatment Duration | Fold Increase in Luciferase Activity (vs. Control) | Reference |

| HCT116 | 10 mM | 30 hours | Significantly induced | [1] |

Table 3: Effect of Butyrate on VDR Target Gene Expression

| Cell Line/Model | Target Gene | Butyrate Concentration | Treatment Duration | Fold Increase in mRNA Expression (vs. Control) | Reference |

| HT-29 | Cathelicidin (B612621) (LL-37) | 4 mM | 48 hours | ~65 | [7] |

| SW620 | Cathelicidin (LL-37) | 2 mM | 24 hours | Time-dependent increase | [7] |

| MUC2 H cells | Cathelicidin (LL-37) | 4 µM (priming) | 72 hours | Priming enhanced IL-1β induced expression | [8] |

| HCT116 | CYP24A1 | Dose-dependent | - | Dose-dependent increase | [1] |

| Caco-2 | Alkaline Phosphatase | Not specified | - | 6.4 (Butyrate alone), 14 (Butyrate + 1,25(OH)2D3) | [2] |

| Caco-2 | p21Waf1/Cip1 | Not specified | - | Increased | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in butyrate's action as a VDR agonist.

Caption: Butyrate's dual mechanism of VDR agonism.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to study the effects of butyrate on the VDR pathway.

Caption: Workflow for qPCR analysis of VDR and target genes.

Caption: Workflow for Western blot analysis of VDR protein.

Caption: Workflow for VDR transcriptional activity assay.

Detailed Experimental Protocols

The following sections provide generalized protocols for the key experiments cited in this guide. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Culture and Butyrate Treatment

-

Cell Lines: Human colon carcinoma cell lines such as Caco-2, HT-29, HCT116, and SW620 are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Butyrate Treatment: Sodium butyrate is dissolved in culture medium to the desired final concentrations (typically ranging from 0.5 mM to 10 mM). Cells are seeded and allowed to adhere overnight before the medium is replaced with butyrate-containing medium for the specified duration (e.g., 24-72 hours).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from butyrate-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction mixture includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: The relative expression of target genes (VDR, cathelicidin, CYP24A1, etc.) is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for VDR Protein Quantification

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. For nuclear VDR analysis, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against VDR (e.g., rabbit anti-VDR) overnight at 4°C. After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry and normalized to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).

VDR Luciferase Reporter Assay

-

Cell Transfection: Cells are seeded in a 24-well plate and co-transfected with a VDR-responsive luciferase reporter plasmid (containing VDREs upstream of the luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Butyrate Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing butyrate at the desired concentration.

-

Luciferase Assay: After 24-48 hours of treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of VDR transcriptional activity is calculated by dividing the normalized luciferase activity of butyrate-treated cells by that of untreated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking and Sonication: Butyrate-treated and control cells are cross-linked with 1% formaldehyde (B43269) to fix protein-DNA interactions. The chromatin is then sonicated to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against acetylated histones (e.g., anti-acetyl-H3) or a non-specific IgG (as a negative control) overnight at 4°C. The antibody-protein-DNA complexes are then pulled down using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter region of the VDR gene. The amount of immunoprecipitated DNA is calculated relative to the input DNA.

Conclusion and Future Directions

Butyrate's role as a VDR agonist presents a compelling avenue for therapeutic intervention in diseases associated with dysregulated vitamin D signaling, including inflammatory bowel disease and certain cancers. Its ability to enhance cellular sensitivity to vitamin D suggests a synergistic potential when co-administered with vitamin D supplements. Future research should focus on elucidating the precise molecular interplay between HDAC inhibition, the TGF-β/Smad3 pathway, and VDR gene transcription. Furthermore, in vivo studies are warranted to translate these cellular findings into preclinical and clinical applications, exploring the therapeutic efficacy and safety of butyrate as a VDR-sensitizing agent. The detailed methodologies provided in this guide aim to facilitate further investigation into this promising area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Short-chain fatty acids and colon cancer cells: the vitamin D receptor--butyrate connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The TGFbeta/Smad 3-signaling pathway is involved in butyrate-mediated vitamin D receptor (VDR)-expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergence of transforming growth factor-beta and vitamin D signaling pathways on SMAD transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression of the cathelicidin LL-37 is modulated by short chain fatty acids in colonocytes: relevance of signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MUC2 Mucin and Butyrate Contribute to the Synthesis of the Antimicrobial Peptide Cathelicidin in Response to Entamoeba histolytica- and Dextran Sodium Sulfate-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Butyrate in Vitamin D Metabolism and Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025

Executive Summary

The interplay between the gut microbiome and host physiology is a rapidly advancing field of research. Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber, has emerged as a critical signaling molecule with pleiotropic effects, including profound influences on vitamin D metabolism and signaling. This technical guide provides an in-depth analysis of the molecular mechanisms through which butyrate modulates the vitamin D endocrine system. The primary mechanism involves butyrate's function as a histone deacetylase (HDAC) inhibitor, leading to epigenetic upregulation of the Vitamin D Receptor (VDR). This increased VDR expression sensitizes cells to the active form of vitamin D, 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], resulting in a synergistic amplification of vitamin D-mediated gene transcription. Furthermore, butyrate has been shown to upregulate the expression of CYP27B1, the enzyme responsible for synthesizing active vitamin D, thereby increasing local calcitriol (B1668218) concentrations. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to offer a comprehensive resource for professionals in the field.

Introduction: The Vitamin D Endocrine System and Butyrate

The vitamin D endocrine system is crucial for calcium homeostasis, bone health, and the regulation of immune responses. Its biological actions are mediated by the active form, 1,25(OH)₂D₃, which is synthesized from its precursor, 25-hydroxyvitamin D [25(OH)D], by the enzyme 25-hydroxyvitamin D₃-1α-hydroxylase (CYP27B1). The systemic degradation of both 25(OH)D and 1,25(OH)₂D₃ is carried out by the enzyme 24-hydroxylase (CYP24A1)[1][2]. The effects of 1,25(OH)₂D₃ are executed upon its binding to the Vitamin D Receptor (VDR), a ligand-activated nuclear transcription factor that regulates the expression of numerous target genes.

Butyrate is a key metabolite produced by commensal gut bacteria.[3][4] Beyond its role as an energy source for colonocytes, it functions as a potent signaling molecule, most notably by inhibiting histone deacetylase (HDAC) enzymes.[5][6][7] This inhibition alters chromatin structure and gene expression, with significant implications for cellular proliferation, differentiation, and inflammation. Recent evidence has illuminated a direct and impactful connection between butyrate and the VDR signaling pathway, positioning this microbial metabolite as a significant modulator of vitamin D's physiological effects.

Core Mechanism I: Epigenetic Upregulation of the Vitamin D Receptor by Butyrate

The primary mechanism by which butyrate enhances vitamin D signaling is through the direct upregulation of VDR expression. Butyrate's role as an HDAC inhibitor is central to this process. By inhibiting class I HDACs, butyrate prevents the removal of acetyl groups from histone proteins.[6][8] This leads to histone hyperacetylation, a state associated with a more relaxed chromatin structure (euchromatin). The open chromatin configuration allows transcription factors greater access to the promoter region of the VDR gene, thereby increasing its transcription and subsequent protein expression.[8][9] This enhanced VDR expression effectively increases the cellular sensitivity to 1,25(OH)₂D₃, amplifying its downstream biological effects.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional Regulation of 25-Hydroxyvitamin D-24-Hydroxylase (CYP24A1) by Calcemic Factors in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. detroitpresbytery.org [detroitpresbytery.org]

- 5. Efficacy of the dietary histone deacetylase inhibitor butyrate alone or in combination with vitamin A against proliferation of MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]

- 7. Sodium butyrate | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 14th activator of the Vitamin D Receptor – Butyrate (from gut bacteria, or supplement) - VitaminDWiki [vitamindwiki.com]

synergistic effects of butyrate and vitamin D3 on gene expression

An In-depth Technical Guide to the Synergistic Effects of Butyrate (B1204436) and Vitamin D3 on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of gut health and systemic cellular regulation presents a compelling frontier in therapeutic development. This technical guide delves into the molecular synergy between butyrate, a short-chain fatty acid produced by gut microbiota, and vitamin D3, a crucial secosteroid hormone. Separately, both molecules are recognized for their potent effects on gene expression, influencing processes from cell cycle control to immune modulation. Together, they exhibit a powerful synergistic relationship, primarily through the upregulation of the Vitamin D Receptor (VDR), which amplifies the cellular response to vitamin D3. This guide provides a comprehensive overview of the core mechanisms, detailed experimental protocols to investigate these effects, quantitative data from key studies, and visual representations of the underlying signaling pathways. Understanding this synergy is paramount for developing novel therapeutic strategies for a range of conditions, including cancer and inflammatory diseases.

Core Molecular Mechanisms of Synergy

The synergistic regulation of gene expression by butyrate and vitamin D3 is a multi-faceted process, underpinned by the following key mechanisms:

-

Butyrate as a Histone Deacetylase Inhibitor (HDACi): Butyrate's primary role in this synergy is its function as an HDAC inhibitor.[1][2] By inhibiting HDACs, butyrate promotes a more open chromatin structure (euchromatin) around gene promoters, including the promoter of the VDR gene. This increased histone acetylation facilitates the binding of transcription factors, leading to enhanced VDR transcription.[3][4]

-

Upregulation of the Vitamin D Receptor (VDR): The direct consequence of butyrate's HDACi activity is the significant upregulation of VDR mRNA and protein expression.[5][6][7] This increase in VDR levels is the cornerstone of the synergy, as it sensitizes cells to the effects of 1α,25-dihydroxyvitamin D3 (the active form of vitamin D3).[8][9]

-

Enhanced Vitamin D3 Signaling: With elevated VDR levels, the binding of 1α,25-dihydroxyvitamin D3 is amplified. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][10]

-

Modulation of Vitamin D Metabolism: Butyrate can also influence the local concentration of active vitamin D3. It has been shown to upregulate the expression of 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1), the enzyme responsible for converting the prohormone 25-hydroxyvitamin D3 into the active 1α,25-dihydroxyvitamin D3.[11][12] Furthermore, evidence suggests that microbial metabolites like butyrate may suppress the expression of CYP24A1, the enzyme that catabolizes and inactivates 1α,25-dihydroxyvitamin D3, thereby prolonging its biological activity.[13][14]

-

Transcriptional Attenuation: In the context of cancer, butyrate and vitamin D3 have been shown to induce transcriptional attenuation of key oncogenes like c-myc and cyclin D1.[15][16] This process leads to the premature termination of transcription, resulting in truncated, non-functional transcripts and a decrease in the steady-state levels of these growth-promoting proteins.

Signaling Pathways and Logical Relationships

The interplay between butyrate and vitamin D3 can be visualized through the following signaling pathways.

Quantitative Data on Gene and Protein Expression

The synergistic effects of butyrate and vitamin D3 have been quantified in various studies. The following tables summarize key findings.

Table 1: Synergistic Effects on VDR and Cell Differentiation Markers

| Cell Line | Treatment | Target | Fold Change vs. Control | Reference |

| Caco-2 | Tributyrin | VDR mRNA | 2.5x | [6] |

| Caco-2 | Butyrate | Alkaline Phosphatase Activity | 6.4x | [6] |

| Caco-2 | 1,25-(OH)2D3 | Alkaline Phosphatase Activity | 3.5x | [6] |

| Caco-2 | Butyrate + 1,25-(OH)2D3 | Alkaline Phosphatase Activity | 14.0x | [6] |

| Caco-2 | Butyrate | 1α-hydroxylase (CYP27B1) mRNA | 1.67x (at 24h) | [11] |

| SW480 | Butyrate | VDR mRNA | Increased | [4] |

| IL10-/- mice | Butyrate | VDR mRNA | Increased | [7] |

Table 2: Synergistic Effects on Immune Response Genes

| Model | Treatment | Target Gene | Effect | Reference |

| Salmonella-infected Caco-2 cells | Butyrate + 1,25D3 | VDR mRNA | Synergistically Enhanced | [5][9] |

| Salmonella colitis mice | Butyrate + 1,25D3 | IL-6, TNF-α, IL-1β mRNA | Synergistically Reduced | [8] |

| Salmonella colitis mice | Butyrate + 1,25D3 | hBD-3 mRNA | Enhanced | [8] |

| P. aeruginosa sepsis mice | Butyrate + 1,25D3 | IL-6, IL-1β, TNF-α mRNA | Synergistically Suppressed | [17] |

| P. aeruginosa sepsis mice | Butyrate + 1,25D3 | CRAMP mRNA | Synergistically Enhanced | [17] |

| P. aeruginosa sepsis mice | Butyrate + 1,25D3 | ATG16L1 mRNA | Enhanced | [17] |

Table 3: Synergistic Effects on Cell Cycle and Oncogenes

| Cell Line | Treatment | Target Gene | Effect | Reference |

| SW837, DLD1 | Butyrate or Vitamin D3 | Cyclin D1 | Decreased steady-state levels | [15] |

| SW837 | Butyrate | c-myc | Decreased steady-state levels | [15] |

| Caco-2 | Butyrate | p21Waf1/Cip1 | Increased | [6] |

| Caco-2 | Butyrate + 1,25-(OH)2D3 | p21Waf1/Cip1 | Synergistically Enhanced | [6] |

| HGC-27 Gastric Cancer Cells | VD3 + Sodium Butyrate | PTEN | Upregulation | [18] |

Experimental Protocols

To aid researchers in investigating the synergy between butyrate and vitamin D3, this section provides detailed methodologies for key experiments.

General Cell Culture and Treatment

-

Cell Lines: Human colon adenocarcinoma cell lines such as Caco-2, SW837, and DLD-1 are commonly used.[6][15]

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/ml penicillin, 100 µg/ml streptomycin, and other standard supplements.[15]

-

Treatment Conditions:

-

Cells are typically seeded and grown to 60-70% confluency before treatment.

-

Butyrate: Sodium butyrate is used at concentrations ranging from 1 mM to 5 mM.[15][19]

-

Vitamin D3: The active form, 1α,25-dihydroxyvitamin D3, is used at concentrations from 10⁻⁷ M to 10⁻⁶ M.[11][15]

-

Incubation Time: Varies from 6 to 72 hours, depending on the endpoint being measured.[11][15]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes such as VDR, CYP24A1, CAMP (encoding LL-37/CRAMP), IL-6, and TNF-α.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity is checked via gel electrophoresis.

-

cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random primers.

-

qRT-PCR Reaction: The reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Performed on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for Protein Expression Analysis

This method is used to determine the protein levels of VDR, p21, cyclins, and other targets.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-VDR, anti-p21).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

VDR Luciferase Reporter Assay

This assay measures the transcriptional activity of the VDR.[10][20][21]

-

Cell Transfection: Cells (e.g., HEK293T, Caco-2) are co-transfected with two plasmids:

-

A reporter plasmid containing a firefly luciferase gene downstream of a minimal promoter with tandem repeats of a Vitamin D Response Element (VDRE).[22]

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: 24 hours post-transfection, cells are treated with butyrate, vitamin D3, or a combination of both for a specified period (e.g., 12-24 hours).

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction is calculated relative to the vehicle-treated control.

Conclusion and Future Directions

The synergistic interplay between butyrate and vitamin D3 offers a compelling paradigm for therapeutic intervention. By upregulating VDR expression and modulating vitamin D metabolism, butyrate primes cells for a more robust response to vitamin D3, leading to amplified effects on gene expression related to cell proliferation, inflammation, and immunity. This technical guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to explore this synergy further.

Future research should focus on:

-

In Vivo Studies: Translating these in vitro findings into preclinical and clinical models to assess the therapeutic efficacy and safety of combination therapies.

-

Pharmacokinetics and Delivery: Developing targeted delivery systems to ensure optimal concentrations of both butyrate and vitamin D3 at specific sites of action, such as the colon.

-

Personalized Medicine: Investigating how genetic variations in the VDR gene and individual differences in gut microbiome composition may influence the response to this synergistic combination.

Harnessing the power of this naturally-derived synergy could unlock novel and effective treatments for a host of human diseases, marking a significant advancement in the field of nutritional and molecular medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Short-chain fatty acids and colon cancer cells: the vitamin D receptor--butyrate connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Combined Beneficial Effects of Postbiotic Butyrate on Active Vitamin D3-Orchestrated Innate Immunity to Salmonella Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Combined Beneficial Effects of Postbiotic Butyrate on Active Vitamin D3-Orchestrated Innate Immunity to Salmonella Colitis [mdpi.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Upregulation of 25-hydroxyvitamin D3-1α-hydroxylase by butyrate in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Upregulation of 25-hydroxyvitamin D(3)-1(alpha)-hydroxylase by butyrate in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Butyrate and Vitamin D3 Induce Transcriptional Attenuation at the Cyclin D1 Locus in Colonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Butyrate and vitamin D3 induce transcriptional attenuation at the cyclin D1 locus in colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Vitamin D stimulates apoptosis in gastric cancer cells in synergy with trichostatin A /sodium butyrate-induced and 5-aza-2'-deoxycytidine-induced PTEN upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy of the dietary histone deacetylase inhibitor butyrate alone or in combination with vitamin A against proliferation of MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Vitamin D Receptor Response Element (VDR/VDRE/DR3) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

Whitepaper: Unveiling the Crosstalk: Synergistic Pathways of Butyrate and Vitamin D3 in Cellular Regulation and Immunity

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interplay between the microbial metabolite butyrate (B1204436) and the secosteroid hormone Vitamin D3 represents a critical nexus in regulating intestinal homeostasis, immune function, and cellular differentiation. This technical guide delves into the core molecular pathways underpinning this crosstalk, highlighting the synergistic relationship where butyrate enhances Vitamin D Receptor (VDR) signaling to potentiate anti-inflammatory, anti-pathogenic, and anti-neoplastic responses. We consolidate quantitative data from key studies, provide detailed experimental methodologies, and present visual diagrams of the signaling cascades to offer a comprehensive resource for researchers and drug development professionals exploring this promising therapeutic axis.

Introduction: The Convergence of a Microbial Metabolite and a Prohormone

The intestinal epithelium exists in a dynamic equilibrium, constantly influenced by luminal contents, the gut microbiome, and systemic factors. Two key regulators of this environment are butyrate, a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber, and 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the active form of Vitamin D3.

-

Butyrate: As the primary energy source for colonocytes, butyrate plays a pivotal role in maintaining the integrity of the intestinal barrier.[1][2] It is also a potent histone deacetylase (HDAC) inhibitor, which allows it to epigenetically modulate the expression of a wide array of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4]

-

Vitamin D3: Traditionally known for its role in calcium homeostasis, active Vitamin D3 exerts its pleiotropic effects by binding to the nuclear Vitamin D Receptor (VDR).[5] The VDR-ligand complex acts as a transcription factor that regulates genes involved in innate and adaptive immunity, cellular proliferation, and barrier function.[6][7]

Emerging research has uncovered a significant and synergistic crosstalk between these two molecules. Butyrate has been shown to be a potent transcriptional activator of the VDR gene itself.[8][9] This upregulation of VDR enhances cellular sensitivity to Vitamin D3, leading to amplified downstream signaling. This guide explores the discovery and mechanisms of these interconnected pathways.

Core Mechanisms of Butyrate-Vitamin D3 Crosstalk

The synergy between butyrate and Vitamin D3 is primarily mediated through the upregulation of VDR expression and the subsequent potentiation of VDR-dependent signaling pathways.

Butyrate-Induced Upregulation of the Vitamin D Receptor (VDR)

The foundational discovery in this crosstalk is that butyrate directly increases the expression of VDR at both the mRNA and protein levels.[8] Studies in human colon cancer cell lines (Caco-2, HCT116) have demonstrated that butyrate treatment leads to a significant, dose-dependent increase in VDR transcription and protein content in the nucleus.[8] This effect is not exclusive to butyrate among SCFAs but is most potently observed with it. This upregulation primes the cell to respond more robustly to available active Vitamin D3.

Synergistic Anti-Inflammatory and Immune-Modulatory Effects

The combined action of butyrate and active Vitamin D3 results in a powerful anti-inflammatory and immune-supportive response, particularly in the context of intestinal infections and inflammation.

-

Cytokine Modulation: In models of Salmonella and Pseudomonas aeruginosa infection, the combination of butyrate and 1,25(OH)₂D₃ synergistically reduces the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[10][11]

-

Antimicrobial Peptide (AMP) Induction: The VDR is a known transcriptional regulator of AMPs like cathelicidin (B612621) and β-defensins.[11] The butyrate-VDR-D3 axis enhances the expression of these defensive peptides, which is crucial for clearing pathogens and maintaining mucosal barrier integrity.[10][11]

-

Autophagy Enhancement: The crosstalk extends to the regulation of autophagy, a cellular process for clearing intracellular pathogens. The combination enhances the expression of the autophagy-related gene ATG16L1, a known VDR target, leading to improved clearance of bacteria like Salmonella.[7][10]

Anti-Neoplastic Effects in Colonic Cells

In the context of colon cancer, the this compound crosstalk contributes to anti-tumor effects by promoting cell cycle arrest and differentiation.

-

Cell Cycle Arrest: Both butyrate and Vitamin D3 can induce G1 cell cycle arrest.[3] Their combined action synergistically enhances this effect by upregulating the cell cycle inhibitor p21 and down-regulating cyclin D1 and cdk6.[3] This VDR-dependent mechanism is crucial for butyrate's ability to halt the proliferation of cancer cells.

-

Cellular Differentiation: The combination of butyrate and 1,25(OH)₂D₃ results in a synergistic amplification of differentiation in Caco-2 colon cancer cells, as measured by alkaline phosphatase (AP) activity. This effect is completely abolished by a VDR antagonist, confirming the central role of the receptor in this process.

Quantitative Data Summary

The synergistic effects of butyrate and Vitamin D3 have been quantified across several key studies. The following tables summarize these findings.

Table 1: Effect of Butyrate and Vitamin D3 on VDR Expression and Cellular Differentiation

| Study System | Treatment | VDR mRNA Level vs. Control | VDR Protein Level vs. Control | Alkaline Phosphatase Activity vs. Control | Reference |

|---|---|---|---|---|---|

| Caco-2 Cells | Tributyrin | 250% | - | - | |

| HCT116 Cells | Butyrate | Dose-dependent increase | Dose-dependent increase | - | [8] |

| Caco-2 Cells | Butyrate (alone) | - | Enhanced | 640% | |

| Caco-2 Cells | 1,25(OH)₂D₃ (alone) | - | - | 350% | |

| Caco-2 Cells | Butyrate + 1,25(OH)₂D₃ | - | Synergistic enhancement | 1400% |

| Caco-2 Cells | Butyrate + VDR Antagonist | - | - | 150% (Abolished effect) | |

Table 2: Synergistic Regulation of Immune and Barrier Genes in in vivo Models

| Model | Treatment | Key Gene/Protein | Change vs. Infected Control | Reference |

|---|---|---|---|---|

| P. aeruginosa Sepsis in Mice | Butyrate + 1,25D3 | IL-6, IL-1β, TNF-α (Cecum mRNA) | Significant decrease | [10] |

| P. aeruginosa Sepsis in Mice | Butyrate + 1,25D3 | IL-17A, IL-22, CRAMP (Cecum mRNA) | Significant increase | [10] |

| P. aeruginosa Sepsis in Mice | Butyrate + 1,25D3 | Zonulin, Claudin-2 (Mucosal protein) | Significant decrease | [10] |

| Salmonella Colitis in Mice | Butyrate + 1,25D3 | mIL-6, mTNF-α, mIL-1β (Cecal mRNA) | Synergistic reduction | [11] |

| Salmonella Colitis in Mice | Butyrate + 1,25D3 | mhBD-3 (Cecal mRNA) | Synergistic enhancement | [11] |

| Salmonella Colitis in Mice | Butyrate + 1,25D3 | VDR (Cecal mRNA) | Upregulated |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols derived from the cited literature for key in vitro and in vivo experiments.

In Vitro Caco-2 Cell Culture and Treatment

This protocol is standard for assessing the effects of butyrate and Vitamin D3 on human intestinal epithelial cells.

-

Cell Line: Caco-2 human colon adenocarcinoma cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and other standard supplements.[3]

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Treatment Protocol: Cells are seeded and grown to approximately 60% confluency. The medium is then replaced with fresh medium containing the treatment compounds.

-

Butyrate: Sodium butyrate is typically used at concentrations ranging from 2 mM to 5 mM.[3][12]

-

Vitamin D3: The active form, 1α,25-dihydroxyvitamin D3, is used at a concentration of 10⁻⁷ M (100 nM).[3]

-

Incubation Time: Varies from 2 to 72 hours, depending on the endpoint being measured (e.g., 2-12 hours for mRNA expression, 48-72 hours for differentiation assays).[3][13]